N-(Trifluoroacetyl)-L-glutamic acid
Description
N-(Trifluoroacetyl)-L-glutamic acid is a chemically modified derivative of L-glutamic acid, where the amino group is protected by a trifluoroacetyl (TFA) group. This modification enhances stability and alters reactivity, making it valuable in peptide synthesis and medicinal chemistry. The TFA group, with its strong electron-withdrawing properties, increases resistance to enzymatic degradation and improves solubility in organic solvents . Its molecular formula is C₇H₈F₃NO₅, with a molecular weight of 255.14 g/mol . It is frequently used as an intermediate in synthesizing inhibitors targeting enzymes like glycinamide ribonucleotide transformylase (GAR Tfase) and dihydrofolate reductase (DHFR) .
Properties
CAS No. |
45172-40-5 |
|---|---|
Molecular Formula |
C7H8F3NO5 |
Molecular Weight |
243.14 g/mol |
IUPAC Name |
(2S)-2-[(2,2,2-trifluoroacetyl)amino]pentanedioic acid |
InChI |
InChI=1S/C7H8F3NO5/c8-7(9,10)6(16)11-3(5(14)15)1-2-4(12)13/h3H,1-2H2,(H,11,16)(H,12,13)(H,14,15)/t3-/m0/s1 |
InChI Key |
WCTNRLRGZAAGMK-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-glutamic acid typically involves the reaction of L-glutamic acid with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants and products. The general reaction scheme is as follows:
L-Glutamic acid+Trifluoroacetic anhydride→N-(Trifluoroacetyl)-L-glutamic acid+Acetic acid
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Trifluoroacetyl)-L-glutamic acid can undergo various types of chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the trifluoroacetyl group, regenerating the free amino group.
Substitution: The trifluoroacetyl group can be substituted by other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminium hydride or samarium diiodide are commonly employed.
Substitution: Acyl chlorides or anhydrides can be used to introduce different acyl groups.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: L-glutamic acid.
Substitution: N-acyl derivatives of L-glutamic acid.
Scientific Research Applications
N-(Trifluoroacetyl)-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. The trifluoroacetyl group can serve as a protecting group for the amino group during multi-step syntheses.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, where the trifluoroacetyl group imparts desirable properties such as increased stability and reactivity.
Mechanism of Action
The mechanism by which N-(Trifluoroacetyl)-L-glutamic acid exerts its effects is largely dependent on the trifluoroacetyl group. This group can interact with various molecular targets, including enzymes and proteins, by forming stable complexes. The electron-withdrawing nature of the trifluoroacetyl group can enhance the reactivity of the molecule, making it a potent inhibitor of certain enzymes. The pathways involved typically include nucleophilic attack on the carbonyl carbon of the trifluoroacetyl group, leading to the formation of covalent adducts.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(Trifluoroacetyl)-L-glutamic acid with structurally related glutamic acid derivatives:
Key Comparative Insights:
Chemical Stability :
- The TFA group in this compound provides superior stability against proteases compared to acetyl or methyl groups, which are more prone to hydrolysis .
- N-Acetyl-L-glutamic acid is less stable in biological systems but widely used in metabolic studies due to its compatibility with aqueous environments .
Biological Activity: this compound exhibits potent enzyme inhibition (e.g., GAR Tfase) due to the TFA group’s ability to mimic transition states in catalytic reactions . In contrast, N-(4-Aminobenzoyl)-L-glutamic acid targets parasitic DHFR with high specificity, making it effective against Plasmodium falciparum . N-Methyl-L-glutamic acid activates glutamate receptors non-selectively, unlike the parent L-glutamic acid, which has receptor-specific roles .
N-(4-Aminobenzoyl)-L-glutamic acid’s solubility in alkaline buffers facilitates its formulation for antimalarial drug delivery .
Synthetic Utility: this compound is a key intermediate in synthesizing complex inhibitors like 2-PMPA (a glutamate carboxypeptidase II inhibitor) and ZJ43 (a mGluR antagonist) . N-Acetyl-L-glutamic acid is primarily used in metabolic labeling and as a urea cycle intermediate in clinical diagnostics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
